
Lithium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate is a complex organic compound with the molecular formula C18H17LiO3S . This compound is characterized by the presence of lithium, two ethenyl groups attached to a benzene ring, and an ethenylbenzenesulfonate group. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate typically involves multiple steps, including electrophilic aromatic substitution reactions . The final step involves the sulfonation of the benzene ring to introduce the ethenylbenzenesulfonate group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to optimize yield and purity . The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Lithium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Lithium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials, such as ion exchange resins.
Mechanism of Action
The mechanism of action of Lithium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate involves its interaction with molecular targets through electrophilic aromatic substitution reactions . The compound can form stable complexes with various substrates, facilitating their transformation into desired products. The presence of lithium enhances the compound’s reactivity and stability, making it an effective catalyst in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
1,2-bis(ethenyl)benzene: Lacks the sulfonate group and lithium, making it less reactive in certain applications.
2-ethenylbenzenesulfonate: Does not contain the ethenyl groups on the benzene ring, limiting its use in polymerization reactions.
Lithium benzenesulfonate: Lacks the ethenyl groups, reducing its versatility in chemical synthesis.
Uniqueness
Lithium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate is unique due to the combination of lithium, ethenyl groups, and the sulfonate group, which confer enhanced reactivity and stability. This makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
63182-07-0 |
|---|---|
Molecular Formula |
C18H17LiO3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
lithium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate |
InChI |
InChI=1S/C10H10.C8H8O3S.Li/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-5-3-4-6-8(7)12(9,10)11;/h3-8H,1-2H2;2-6H,1H2,(H,9,10,11);/q;;+1/p-1 |
InChI Key |
JTAXETMOBDQTHR-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)[O-] |
Related CAS |
63182-07-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


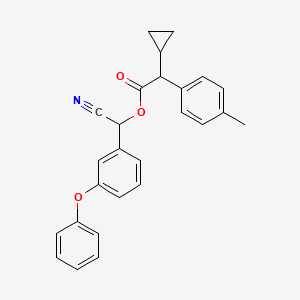

![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)

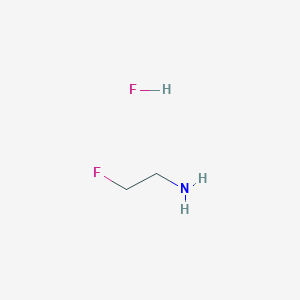
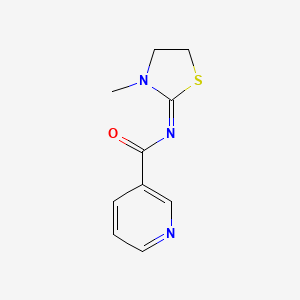
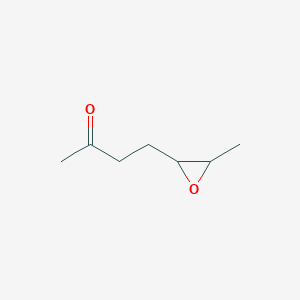
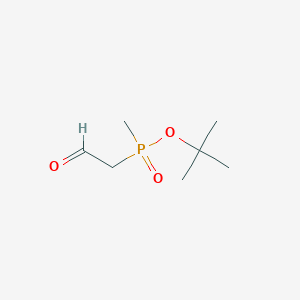
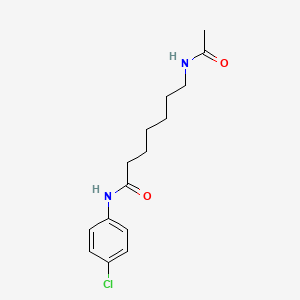
![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
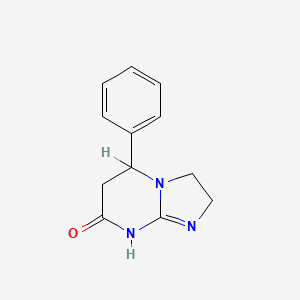
![3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane](/img/structure/B14493614.png)
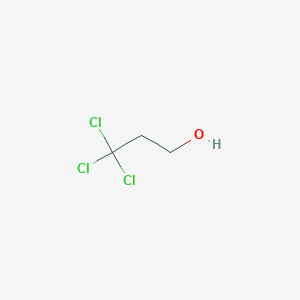
![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)
